(S)-1,4-Diazabicyclo[4.3.0]nonane

Sigma Receptor Pharmacology Neuropharmacology Cocaine Abuse

(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4), also referred to as (8aS)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine characterized by a fused pyrrolidine-piperazine core (C₇H₁₄N₂, MW 126.20 g/mol). It is commercially available in high enantiomeric purity (typically ≥98%) and serves as a versatile building block in asymmetric synthesis, a chiral ligand in catalysis, and a resolving agent in chromatographic separations.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 93643-24-4
Cat. No. B1298380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,4-Diazabicyclo[4.3.0]nonane
CAS93643-24-4
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C1
InChIInChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
InChIKeyFTTATHOUSOIFOQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4): Chiral Bicyclic Diamine for Enantioselective Catalysis and Chromatography


(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4), also referred to as (8aS)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine characterized by a fused pyrrolidine-piperazine core (C₇H₁₄N₂, MW 126.20 g/mol) . It is commercially available in high enantiomeric purity (typically ≥98%) and serves as a versatile building block in asymmetric synthesis, a chiral ligand in catalysis, and a resolving agent in chromatographic separations .

Chiral building block for asymmetric synthesis and ligand design
Rigid [4.3.0] bicyclic core enforces stereochemical control
High enantiomeric purity supports reproducible catalytic and separation workflows

Why (S)-1,4-Diazabicyclo[4.3.0]nonane Cannot Be Simply Replaced by Other Chiral Diamines or Racemic Mixtures


The rigid [4.3.0] bicyclic framework of (S)-1,4-diazabicyclo[4.3.0]nonane imposes a well-defined spatial orientation of its two nitrogen atoms, creating a unique chiral environment that differs fundamentally from more flexible acyclic diamines (e.g., 1,2-diphenylethylenediamine) and alternative bicyclic scaffolds (e.g., diazabicyclo[2.2.2]octane, DABCO) [1]. Substitution with the (R)-enantiomer, a racemic mixture, or an achiral analog such as 1,4-diazabicyclo[2.2.2]octane will alter or abolish enantioselectivity in catalytic applications and change binding profiles in biological systems [2]. Furthermore, even within the diazabicyclo[4.3.0]nonane class, minor structural modifications—such as the introduction of substituents on the ring or the use of different salt forms—can significantly shift receptor affinity, as demonstrated in sigma receptor ligand development [3].

Enantiomer(R)-enantiomer or racemic mixture may reverse or abolish enantioselectivity in receptor binding and catalysis; stereochemical outcome may not transfer.
ScaffoldFlexible acyclic diamines (e.g., DPEDA) or alternative bicyclic cores (DABCO) lack the pre-organized chiral pocket; enantiocontrol may shift significantly.
DerivativeRing-substituted analogs or different salt forms can alter receptor affinity profiles; SAR changes may require separate validation.

Quantitative Differentiation of (S)-1,4-Diazabicyclo[4.3.0]nonane: Head-to-Head Comparisons with Structural Analogs


Enantiomer-Specific Binding Affinity at Sigma-1 Receptors

The (3S)-configured derivative BD1018, which incorporates the (S)-1,4-diazabicyclo[4.3.0]nonane scaffold, attenuates cocaine-induced behaviors in mice, whereas the (3R)-enantiomer BD1031 exacerbates toxicity. While exact Ki values for the unsubstituted parent are not reported in this study, the data establish that the stereochemical configuration of the diazabicyclo[4.3.0]nonane core directly dictates in vivo functional outcome [1]. In a later series of diazabicyclo[4.3.0]nonane derivatives, compound 8f (bearing optimized pendant groups) achieved a S1R Ki of 10 ± 1.6 nM with a 16.5-fold selectivity over S2R (Ki = 165 ± 36 nM), demonstrating that the [4.3.0] scaffold can be tuned for high affinity and selectivity [2].

Sigma-1 binding
Class-level
S1R Ki 10 nM
16.5× over S2R
Enantiomer-specific binding context; S/R opposite functional outcome in behavioral model
Parent scaffold not directly tested; derivative data (8f). In vivo convulsion model opposite between (3S) and (3R).
Sigma Receptor Pharmacology Neuropharmacology Cocaine Abuse

Enantioselective Catalytic Performance of (S)-1,4-Diazabicyclo[4.3.0]nonane Derivatives

Chiral bicyclic amidines and amines based on the diazabicyclo[4.3.0]nonane framework serve as effective catalysts in enantioselective transformations. Under optimized conditions (30 bar D₂, 80°C), catalytic systems incorporating the (S)-configured scaffold deliver products with high enantiomeric excess while maintaining complete diastereoselectivity . The rigid bicyclic structure provides a defined chiral pocket that is not achievable with more flexible chiral amines such as 1,2-diphenylethylenediamine (DPEDA), which requires additional derivatization to achieve comparable levels of stereocontrol [1].

Asymmetric catalysis
Cross-study comparable
Pre-organized chiral cavity delivers high ee
Supports enantioselective synthesis without extensive ligand optimization
Compared to flexible DPEDA derivatives; reaction conditions: 30 bar D₂, 80°C.
Asymmetric Catalysis Chiral Base Enantioselective Synthesis

Stability Advantage Over Hydroxylated DBN Analogs

The parent (S)-1,4-diazabicyclo[4.3.0]nonane scaffold is inherently more stable than hydroxyl-functionalized derivatives intended for use as chiral bifunctional catalysts. (S)-8-Hydroxy-DBN, an amidine analog prepared from (S)-malic acid, proved unstable and could not be isolated as a crystalline solid, whereas the saturated amine framework of (S)-1,4-diazabicyclo[4.3.0]nonane remains stable under standard storage conditions [1]. In contrast, the related (S)-9-hydroxymethyl-1,5-diazabicyclo[4.3.0]non-5-ene (DBN analog) was obtained as a stable crystalline solid only when prepared from (S)-pyroglutamic acid, highlighting the sensitivity of the amidine functionality to the synthetic route and substitution pattern .

Chemical stability
Class-level
Stable under ambient storage
Shelf-stable chiral building block vs. unstable hydroxylated DBN analogs
(S)-8-Hydroxy-DBN could not be isolated; saturated amine core avoids decomposition.
Chiral Catalyst Stability Organocatalysis Bifunctional Catalysts

Chromatographic Enantiomer Separation Performance

(S)-1,4-Diazabicyclo[4.3.0]nonane is employed as a chiral stationary phase for the separation of enantiomeric mixtures . The rigid [4.3.0] bicyclic system provides a well-defined three-dimensional chiral selector geometry that can resolve enantiomers that are difficult to separate using more flexible chiral selectors such as (R)-phenylglycine-derived phases [1]. While specific α and Rs values for the parent compound are not publicly available, the commercial availability of the pure (S)-enantiomer enables its direct use in method development for resolving racemic mixtures of pharmaceutical intermediates and fine chemicals.

Chiral separation
Supporting evidence
Rigid selector geometry enables resolution
May support chiral HPLC method development where flexible phases fail
Compared to (R)-phenylglycine-derived phases; exact α/Rs values not publicly available.
Chiral Chromatography Enantiomer Resolution Analytical Chemistry

Optimal Application Scenarios for (S)-1,4-Diazabicyclo[4.3.0]nonane Based on Quantitative Evidence


Asymmetric Catalysis Requiring Pre-Organized Chiral Environment

Employ (S)-1,4-diazabicyclo[4.3.0]nonane as a chiral ligand or organocatalyst base in enantioselective transformations (e.g., Michael additions, aldol condensations, Mannich reactions) where the rigid bicyclic framework provides a defined chiral pocket. This reduces the need for extensive ligand optimization compared to flexible acyclic diamines such as DPEDA derivatives .

Sigma-1 Receptor Ligand Development and Pharmacological Studies

Use the (S)-configured diazabicyclo[4.3.0]nonane scaffold as a starting point for synthesizing sigma receptor ligands. The (3S)-enantiomer BD1018 attenuates cocaine-induced convulsions and lethality in mice, whereas the (3R)-enantiomer BD1031 worsens toxicity, demonstrating that the correct stereochemistry is critical for achieving antagonistic rather than agonistic functional outcomes in vivo [1].

Chiral Chromatography Method Development

Utilize (S)-1,4-diazabicyclo[4.3.0]nonane as a chiral stationary phase or chiral resolving agent for the separation of enantiomeric mixtures in analytical and preparative HPLC. The conformational rigidity of the bicyclic core offers predictable chiral discrimination, potentially resolving analytes that are poorly separated by more flexible (R)-phenylglycine-based phases .

Synthesis of Peptidomimetics and Conformationally Restricted Bioactive Molecules

Incorporate the [4.3.0] diazabicyclic core into peptidomimetic scaffolds to impose conformational restriction. This strategy has been validated in the design of endothelin receptor antagonists, where the rigid bicyclic framework constrains the spatial orientation of key pharmacophoric elements, improving receptor subtype selectivity [2].

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Pre-organized chiral environment
Enantioselectivity and catalyst performance review
Sigma receptor pharmacology studies
Enantiomer-specific binding context
Functional outcome interpretation in receptor model systems
Chiral chromatography method development
Conformational rigidity for chiral recognition
Enantiomer resolution capability review
Peptidomimetic scaffold design
Conformational restriction
Receptor subtype selectivity context

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